3,5-Difluorostyrene chemical properties and structure
3,5-Difluorostyrene chemical properties and structure
An In-Depth Technical Guide to 3,5-Difluorostyrene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluorostyrene (CAS RN: 182132-57-6), a fluorinated monomer of significant interest to researchers in materials science and drug discovery. The strategic placement of two fluorine atoms on the phenyl ring imparts unique electronic properties, reactivity, and metabolic stability to the molecule and its derivatives. This document details the compound's structure, physicochemical and spectroscopic properties, outlines a robust synthetic methodology, and explores its primary applications, with a focus on advanced polymer synthesis and its role as a key building block in medicinal chemistry. The content herein is curated to provide both foundational knowledge and field-proven insights for scientists and drug development professionals.
Molecular Structure and Physicochemical Properties
3,5-Difluorostyrene, systematically named 1,3-difluoro-5-vinylbenzene, is an aromatic compound featuring a vinyl group attached to a benzene ring substituted with two fluorine atoms at the meta positions. This substitution pattern is crucial as it significantly influences the molecule's electronic landscape and reactivity. The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic substitution while influencing the reactivity of the vinyl group in polymerization.
The structure of 3,5-Difluorostyrene is depicted below.
Caption: Chemical structure of 3,5-Difluorostyrene.
Key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 182132-57-6 | [1][2][3] |
| Molecular Formula | C₈H₆F₂ | |
| Molecular Weight | 140.13 g/mol | [1] |
| IUPAC Name | 1,3-difluoro-5-vinylbenzene | |
| Synonyms | 1,3-Difluoro-5-ethenylbenzene | |
| Physical Form | Liquid | |
| Boiling Point | 138.3 ± 20.0 °C (Predicted) | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for confirming the identity and purity of 3,5-Difluorostyrene. The key expected features for ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy are outlined below. This data is critical for researchers to validate their material before use in sensitive downstream applications like polymerization or multi-step organic synthesis.
| Technique | Expected Chemical Shifts (δ) and Signals |
| ¹H NMR | • Vinyl Protons (3H): A complex multiplet system (dd, ddt) typically between 5.0 and 7.0 ppm. The geminal, cis, and trans couplings will be distinct. • Aromatic Protons (3H): Signals expected between 6.5 and 7.5 ppm. The proton at C2 will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the proton at C4. The protons at C4 and C6 will show more complex splitting patterns due to coupling with each other, the C2 proton, and the fluorine atoms. |
| ¹³C NMR | • Aromatic Carbons: Six signals are expected. Carbons directly bonded to fluorine (C3, C5) will show large one-bond C-F coupling constants (¹JCF) and appear significantly downfield. The other aromatic carbons will show smaller two- or three-bond C-F couplings. • Vinyl Carbons: Two distinct signals for the CH and CH₂ groups. |
| ¹⁹F NMR | • A single resonance is expected as both fluorine atoms are chemically equivalent. The chemical shift will be in the typical range for aryl fluorides (approx. -100 to -115 ppm relative to CFCl₃).[4] The signal will appear as a multiplet due to coupling with the aromatic protons. |
| IR Spectroscopy | • C-H stretch (vinyl): ~3070 cm⁻¹ • C=C stretch (vinyl): ~1630 cm⁻¹ • C=C stretch (aromatic): ~1615 and 1590 cm⁻¹ • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. • C-H out-of-plane bend: ~920 and 990 cm⁻¹ |
Synthesis of 3,5-Difluorostyrene
The synthesis of 3,5-Difluorostyrene is most reliably achieved via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[5][6] This method offers high yields and specificity by forming the carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. The causality behind this choice rests on the ready availability of the starting material, 3,5-difluorobenzaldehyde, and the reaction's tolerance for the fluoro substituents.
An alternative, the Heck reaction, could also be employed by coupling 1-bromo-3,5-difluorobenzene with ethylene, but the Wittig approach is often more practical on a lab scale for this specific target.[7][8]
Caption: Workflow for the synthesis of 3,5-Difluorostyrene via the Wittig reaction.
Experimental Protocol: Wittig Synthesis
This protocol is a representative, self-validating system. Researchers should perform their own risk assessment and optimization.
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Ylide Generation (Step 1): a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting suspension to 0°C in an ice bath. c. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) dropwise via syringe. The formation of the deep orange or yellow ylide indicates successful deprotonation. d. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. Causality: The strong base (n-BuLi) is required to deprotonate the phosphonium salt, which is rendered acidic by the adjacent positively charged phosphorus atom. Anhydrous conditions are critical as the ylide is highly reactive towards water.
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Wittig Reaction (Step 2): a. In a separate flame-dried flask, dissolve 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF. b. Cool the aldehyde solution to 0°C. c. Transfer the freshly prepared ylide solution from Step 1 into the aldehyde solution via cannula. The characteristic color of the ylide should dissipate upon reaction. d. Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Progress can be monitored by Thin Layer Chromatography (TLC). Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the stable triphenylphosphine oxide and the desired alkene product.[6]
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Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3,5-Difluorostyrene.
Chemical Reactivity and Polymerization
The primary utility of 3,5-Difluorostyrene in materials science is its role as a monomer in controlled radical polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[][10] This technique allows for the synthesis of polymers with well-defined molecular weights, low dispersity (PDI), and complex architectures (e.g., block copolymers).
The fluorine atoms do not directly participate in the polymerization but influence the electronic properties of the vinyl group, affecting its reactivity ratios in copolymerizations. The resulting fluoropolymers exhibit enhanced thermal stability, chemical resistance, and unique surface properties like hydrophobicity and oleophobicity.
RAFT Polymerization Mechanism
The RAFT process mediates the radical polymerization by employing a thiocarbonylthio compound as a chain transfer agent (CTA). This agent reversibly deactivates the growing polymer chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate, leading to a controlled polymerization.
Caption: Simplified cycle of RAFT polymerization.
Representative Protocol: RAFT Polymerization of 3,5-Difluorostyrene
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Reaction Setup: a. In a Schlenk flask, combine 3,5-Difluorostyrene (monomer), a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate, chosen based on monomer reactivity), and a radical initiator (e.g., AIBN or ACVA).[11] b. Add an appropriate solvent (e.g., toluene, dioxane, or DMF). The concentrations are calculated to target a specific degree of polymerization. Causality: The ratio of monomer to RAFT agent is the primary determinant of the final polymer's molecular weight. The initiator concentration is kept low to minimize irreversible termination events.
-
Degassing: a. Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization, leading to a loss of control.
-
Polymerization: a. Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 60-90°C, depending on the initiator's half-life). b. Allow the reaction to proceed for the desired time, taking aliquots periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography, GPC).
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Termination and Isolation: a. Quench the polymerization by cooling the flask in an ice bath and exposing it to air. b. Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold methanol or hexane). c. Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[12][13][14] The 3,5-difluorophenyl moiety, derived from monomers like 3,5-Difluorostyrene, serves as a critical structural motif.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes.[13][15] Replacing metabolically labile C-H bonds with C-F bonds can block sites of metabolic attack, thereby increasing the drug's half-life and bioavailability.[13]
-
Modulation of Physicochemical Properties:
-
Lipophilicity: Fluorine is highly lipophilic, and its introduction can enhance a molecule's ability to cross cellular membranes, which is particularly important for oral absorption and penetration of the blood-brain barrier.[15][16]
-
pKa Modification: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups.[14][15] This modulation can be crucial for optimizing a drug's solubility, receptor binding, and pharmacokinetic properties.
-
-
Enhanced Target Binding: Fluorine can participate in unique, non-covalent interactions with biological targets, such as hydrogen bonds (acting as a weak H-bond acceptor) and multipolar interactions (e.g., with amide backbones in proteins).[12] These interactions can increase binding affinity and selectivity for the target protein. The 3,5-difluoro substitution pattern provides a specific electrostatic signature that can be exploited in rational drug design.
Safety and Handling
3,5-Difluorostyrene is a flammable liquid and an irritant. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a flame-retardant lab coat. All handling should be performed in a well-ventilated chemical fume hood.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge. Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically refrigerated at 2-8°C. The monomer is often supplied with an inhibitor (like 4-tert-butylcatechol) to prevent spontaneous polymerization.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
3,5-Difluorostyrene is a highly valuable and versatile chemical building block. Its unique structural and electronic properties, conferred by the meta-disposed fluorine atoms, make it a monomer of choice for creating advanced fluoropolymers with tailored surface and bulk properties via controlled radical polymerization techniques like RAFT. Furthermore, its role as a key scaffold in medicinal chemistry underscores its importance in the development of next-generation therapeutics with improved metabolic stability and target affinity. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely utilize 3,5-Difluorostyrene in their scientific endeavors.
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